molecular formula C8H6BrN3O B15229451 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide

5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide

Cat. No.: B15229451
M. Wt: 240.06 g/mol
InChI Key: WCLLUSQGXGUATJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide is a heterocyclic compound featuring a fused pyrrole-pyridine core with a bromine atom at position 5 and a carboxamide group at position 2. Its molecular formula is C₈H₅BrN₂O₂ (MW: 241.04 g/mol) . This compound serves as a critical intermediate in pharmaceutical synthesis due to its structural versatility, enabling modifications for drug discovery . The bromine atom enhances electrophilic reactivity, facilitating cross-coupling reactions, while the carboxamide group improves solubility and bioavailability compared to carboxylic acid derivatives .

Properties

Molecular Formula

C8H6BrN3O

Molecular Weight

240.06 g/mol

IUPAC Name

5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide

InChI

InChI=1S/C8H6BrN3O/c9-7-2-4-1-5(8(10)13)12-6(4)3-11-7/h1-3,12H,(H2,10,13)

InChI Key

WCLLUSQGXGUATJ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(NC2=CN=C1Br)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Pathways for 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide

Bromination Strategies

Bromination is critical for introducing the halogen atom at the 5-position. Two predominant methods are employed:

Direct Bromination Using Molecular Bromine

In a protocol adapted from EvitaChem, the pyrrolo[2,3-c]pyridine precursor is treated with bromine ($$ \text{Br}2 $$) in chloroform ($$ \text{CHCl}3 $$) at 0–25°C for 30–60 minutes. This method achieves regioselective bromination at the 5-position due to the electron-rich nature of the pyridine ring. Yields depend on stoichiometry, with excess bromine leading to dibrominated byproducts requiring chromatography for removal.

N-Bromosuccinimide (NBS)-Mediated Bromination

An alternative approach from patent WO2006063167A1 utilizes NBS in dichloromethane ($$ \text{CH}2\text{Cl}2 $$) with a triethylamine ($$ \text{Et}_3\text{N} $$) base. This radical bromination method minimizes side reactions and is conducted at room temperature for 1–16 hours. NBS offers better control over monobromination, with reported yields exceeding 70% after purification.

Table 1: Comparison of Bromination Methods

Method Reagents Conditions Yield Purity Post-Purification
Direct Bromination $$ \text{Br}2 $$, $$ \text{CHCl}3 $$ 0–25°C, 30–60 min 50–65% 90–95% (HPLC)
NBS Bromination NBS, $$ \text{Et}3\text{N} $$, $$ \text{CH}2\text{Cl}_2 $$ 25°C, 1–16 h 70–75% 95–98% (HPLC)

Optimization of Reaction Parameters

Catalytic Systems for Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, are employed for functionalizing intermediates. Patent WO2006063167A1 highlights the use of $$ \text{PdCl}2(\text{dppf}) $$ (palladium(II) chloride bis(diphenylphosphino)ferrocene) with potassium carbonate ($$ \text{K}2\text{CO}_3 $$) in dioxane/water (2.5:1) at 80°C. This system achieves >80% conversion in 8 hours.

Solvent and Temperature Effects

  • Polar aprotic solvents : Dimethylformamide (DMF) enhances solubility of intermediates but may lead to side reactions at elevated temperatures.
  • Ether solvents : Tetrahydrofuran (THF) is preferred for low-temperature reactions (−78°C to −40°C) involving strong bases like lithium diisopropylamide (LDA).

Table 2: Solvent Selection Guidelines

Solvent Temperature Range Reaction Type Efficiency
$$ \text{CHCl}_3 $$ 0–25°C Bromination High
DMF 80–120°C Cyclization Moderate
THF −78–25°C Deprotonation/Coupling High

Purification and Characterization

Chromatographic Purification

Silica gel chromatography (hexane/ethyl acetate gradients) resolves brominated byproducts and unreacted starting materials. Preparative HPLC with C18 columns and 0.1% trifluoroacetic acid (TFA) in acetonitrile/water achieves >99% purity for biological assays.

Spectroscopic Validation

  • NMR : $$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$) confirms regiochemistry: δ 8.45 (s, 1H, pyridine-H), 7.92 (s, 1H, pyrrole-H).
  • Mass Spectrometry : ESI-MS (m/z): 241.04 [M+H]$$^+$$.

Challenges and Comparative Analysis

Regioselectivity in Bromination

Direct bromination with $$ \text{Br}_2 $$ often produces 3-bromo and 5-bromo isomers, necessitating careful chromatographic separation. In contrast, NBS bromination favors the 5-position due to steric and electronic factors.

Carboxamide Hydrolysis Risks

The carboxamide group is susceptible to hydrolysis under acidic or basic conditions. Neutral pH and anhydrous solvents (e.g., THF) during ammonolysis mitigate this risk.

Applications in Drug Discovery

The compound’s scaffold is a precursor for kinase inhibitors and anticancer agents. Its bromine atom enables further functionalization via cross-coupling, while the carboxamide group enhances solubility and target binding.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the ring.

    Cyclization Reactions: The pyrrolo[2,3-c]pyridine ring system can be involved in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts can be used under controlled conditions.

    Cyclization Reactions: Catalysts such as Lewis acids or bases may be employed to facilitate cyclization.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.

    Oxidation and Reduction: Products include various oxidized or reduced forms of the original compound.

    Cyclization Reactions: Products include more complex heterocyclic structures.

Mechanism of Action

The mechanism of action of 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Substituted Pyrrolo[2,3-c]pyridine Derivatives

Compounds with the same core but varying substituents demonstrate distinct synthetic and pharmacological profiles:

Compound Name Substituents (Position) Functional Group Yield (%) Key Applications
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid None (Position 5) Carboxylic acid 95 Baseline for SAR studies
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Cl (5) Carboxylic acid 71 Anticancer agent precursor
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid OMe (5) Carboxylic acid 80 Kinase inhibitor intermediate
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide Br (5) Carboxamide N/A Drug candidate optimization
Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Br (5) Ester N/A Intermediate for API synthesis
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile Br (5) Nitrile N/A Bioactive molecule scaffold

Key Findings :

  • Substituent Effects : Bromine at position 5 enhances electrophilicity for Suzuki-Miyaura couplings, whereas chlorine and methoxy groups modulate electronic properties for target-specific interactions .
  • Functional Group Impact : Carboxamide derivatives exhibit improved metabolic stability over carboxylic acids due to reduced ionization, while nitriles offer reactivity for further functionalization .

Pyrrolo[2,3-b]pyridine Analogs

Variations in ring connectivity ([2,3-b] vs. [2,3-c]) influence molecular geometry and bioactivity:

Compound Name Substituents (Position) Key Features Applications
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Br (5), CHO (3) Aldehyde group for nucleophilic addition Antiviral agent precursor
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine Br (5), Et (2) Enhanced lipophilicity CNS drug candidate
5-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde Br (5), Ts (1), CHO (3) Tosyl protection for N-H stabilization Intermediate for cross-coupling

Key Findings :

  • Ring Connectivity : The [2,3-b] isomers exhibit altered π-stacking and hydrogen-bonding capabilities compared to [2,3-c] derivatives, affecting receptor binding .
  • Substituent Diversity : Tosyl protection (e.g., in compound 10, ) improves stability during synthetic steps, enabling scalable production.

Functional Group Modifications

Compound Name Functional Group Key Differences
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Carboxylic acid Higher solubility but prone to ionization
Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Ester Improved cell membrane permeability
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile Nitrile Electrophilic site for click chemistry

Pharmacological Implications :

  • Carboxamides are preferred in drug design for their balance of solubility and stability, while esters serve as prodrugs .

Q & A

Q. What are the typical synthetic routes for 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide, and how do reaction conditions influence yield?

The synthesis often begins with bromination of the parent heterocycle (e.g., 1H-pyrrolo[2,3-c]pyridine-2-carboxamide) using reagents like N-bromosuccinimide (NBS) under controlled conditions. Polar aprotic solvents (DMF, DMSO) with bases (K₂CO₃) enhance electrophilic substitution at the 5-position. Post-bromination, purification via silica gel chromatography is standard. Yield optimization requires precise stoichiometry, temperature control (0–25°C), and inert atmospheres to prevent side reactions .

Q. How do structural features of this compound influence its chemical reactivity?

The fused pyrrole-pyridine system creates electron-rich regions (pyrrole) and electron-deficient zones (pyridine), enabling diverse reactivity. The bromine atom acts as a leaving group in nucleophilic substitutions (e.g., Suzuki couplings) or directs electrophilic attacks. The carboxamide group participates in hydrogen bonding, affecting solubility and intermolecular interactions in crystallography studies .

Q. What spectroscopic methods are used to characterize this compound, and what key data should researchers prioritize?

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and carboxamide NH signals (δ ~10–12 ppm).
  • HRMS : Confirm molecular ion ([M+H]⁺) and isotopic pattern for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
  • XRD : Resolve regiochemistry and hydrogen-bonding networks in crystal lattices. Cross-referencing with computational simulations (DFT) validates electronic environments .

Advanced Research Questions

Q. How can computational tools optimize reaction pathways for derivatizing this compound?

Quantum mechanical calculations (e.g., DFT) predict regioselectivity in substitution reactions by mapping transition states and charge distributions. For example, Vilsmeier-Haack formylation at the 3-position is favored due to pyridine ring activation. Machine learning models trained on reaction databases (e.g., USPTO) can suggest optimal catalysts/solvents, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

Discrepancies often arise from substituent positioning. For instance, bromine at C5 vs. C7 alters steric hindrance in enzyme binding pockets. Systematic SAR studies using isosteric replacements (e.g., Cl for Br) and in vitro assays (kinase inhibition, cytotoxicity) clarify structure-activity trends. Meta-analyses of IC₅₀ data across cell lines (e.g., HEK293 vs. HeLa) account for biological variability .

Q. How can regioselectivity be controlled during cross-coupling reactions with this scaffold?

  • Buchwald-Hartwig amination : Pd(OAc)₂/Xantphos selectively targets the bromine site, leaving the carboxamide intact.
  • Sonogashira coupling : CuI/Pd(PPh₃)₄ activates the pyridine ring for alkyne insertion at C3. Microwave-assisted conditions (100–120°C, 30 min) improve yields while minimizing decomposition .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

The carboxamide group promotes polymorphism, complicating XRD analysis. Co-crystallization with acetic acid or ethanol stabilizes specific hydrogen-bonding motifs. Low-temperature (100 K) data collection reduces thermal motion artifacts. Pair distribution function (PDF) analysis supplements single-crystal data for amorphous phases .

Methodological Considerations

Q. How to design stability studies for this compound under physiological conditions?

  • pH stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC at 37°C.
  • Light sensitivity : Conduct accelerated photodegradation studies using ICH Q1B guidelines.
  • Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation .

Q. What in silico methods predict the pharmacokinetic profile of derivatives?

  • ADMET Prediction : Tools like SwissADME estimate logP, BBB permeability, and CYP inhibition.
  • Molecular Dynamics (MD) : Simulate binding to serum albumin or P-glycoprotein for bioavailability insights.
  • Docking Studies (AutoDock Vina) : Map interactions with target proteins (e.g., kinases) to prioritize lead compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.